2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole
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Description
2-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole is a useful research compound. Its molecular formula is C14H15ClN2O4S2 and its molecular weight is 374.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with a variety of biological targets .
Mode of Action
It can be inferred that the compound likely interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Thiazole derivatives have been found to interact with multiple targets, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
Compounds with similar structures have been found to have potent bioactivity, suggesting that they may have favorable adme properties .
Result of Action
Compounds with similar structures have been found to have potent bioactivity, suggesting that they may have significant molecular and cellular effects .
Action Environment
The structure of the compound, which includes a pyrrolidine ring, suggests that it may be influenced by factors such as ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S2/c1-20-13-3-2-11(8-12(13)15)23(18,19)17-6-4-10(9-17)21-14-16-5-7-22-14/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSWXPNPIRJLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.